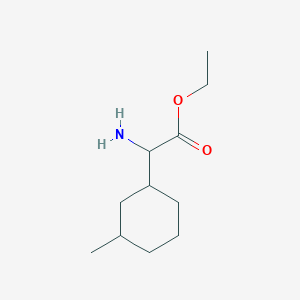

Ethyl 2-amino-2-(3-methylcyclohexyl)acetate

Description

Ethyl 2-amino-2-(3-methylcyclohexyl)acetate (Ref: 10-F741912) is a cyclohexane-derived ester featuring an amino group and a 3-methylcyclohexyl substituent at the α-carbon of the acetate backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as immunomodulators and enzyme inhibitors. The 3-methylcyclohexyl group contributes to lipophilicity, while the amino and ester functionalities enable hydrogen bonding and metabolic stability, respectively .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 2-amino-2-(3-methylcyclohexyl)acetate |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h8-10H,3-7,12H2,1-2H3 |

InChI Key |

DLWGOWPDGOKAAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CCCC(C1)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-amino-2-(3-methylcyclohexyl)acetate involves several steps. One common method includes the reaction of 3-methylcyclohexanone with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(3-methylcyclohexylidene)acetate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

In industrial production, the process may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-amino-2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .

Scientific Research Applications

Ethyl 2-amino-2-(3-methylcyclohexyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural features and molecular properties of ethyl 2-amino-2-(3-methylcyclohexyl)acetate and its analogs:

Key Observations :

- Amino Group Modifications: The primary amino group in the target compound differs from secondary amines (e.g., methylamino in ) and cyano groups (e.g., ), altering hydrogen-bonding capacity and solubility.

- Electron-Withdrawing Groups: Ketone-containing analogs (e.g., ethyl 4-oxocyclohexanecarboxylate ) exhibit reduced basicity compared to amino-substituted derivatives.

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s lipophilicity (logP ~2.5) is intermediate between polar oxolane derivatives and highly lipophilic phosphonofluoridate analogs (e.g., 3-methylcyclohexyl methylphosphonofluoridate, logP ~3.5 ).

- Amino group protonation at physiological pH may enhance solubility in acidic environments, a property absent in ketone-containing analogs .

Biological Activity

Ethyl 2-amino-2-(3-methylcyclohexyl)acetate is an organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

This compound features a molecular formula of . The compound consists of an ethyl ester functional group and an amino group attached to a cyclohexane ring with a methyl substitution at the 3-position. This unique structure may influence its biological activity, particularly in terms of molecular interactions and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Substitution Reactions : Utilizing amines in ethyl acetate to form the desired compound.

- Esterification : Reacting the corresponding acid with ethanol in the presence of an acid catalyst.

Further studies are necessary to optimize these methods and yield higher purity products.

Biological Activity

Research on the biological activity of this compound is still emerging. Preliminary findings suggest potential applications in several areas:

- Antimicrobial Activity : Some studies indicate that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such effects.

- Anti-inflammatory Effects : Compounds with structural similarities have shown anti-inflammatory activities, which could be relevant for this compound as well.

- Neuroprotective Properties : Given its amino group, there is potential for neuroprotective effects through modulation of neurotransmitter systems.

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, a comparison with structurally related compounds is useful. The following table summarizes some notable analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-hydroxy-2-(3-methylcyclohexyl)acetate | Hydroxyl group instead of amino | Potential for hydrogen bonding |

| Ethyl 2-amino-2-(4-methylcyclohexyl)acetate | Different methyl position | Different steric effects due to methyl placement |

| Ethyl 2-amino-2-cyclopentylacetate | Cyclopentane instead of cyclohexane | Smaller ring size may affect reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-2-(3-methylcyclohexyl)acetate, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Amination : Coupling a 3-methylcyclohexylamine derivative with ethyl chloroacetate under basic conditions (e.g., NaH in THF) to form the amino ester backbone .

Cyclohexyl Substitution Optimization : The steric hindrance of the 3-methylcyclohexyl group requires precise temperature control (0–5°C) to minimize side reactions like over-alkylation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure compound, with yields ranging from 45–65% depending on reaction scale .

- Key Parameters : Solvent polarity, catalyst choice (e.g., diisopropyl ethyl amine), and reaction time significantly impact yield and purity .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–3.7 ppm (CH₂ adjacent to amino group), and δ 1.6–2.1 ppm (cyclohexyl CH₃ and ring protons) confirm structure .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 50–60 ppm (amine-bearing carbon) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 229.3 (calculated for C₁₁H₂₁NO₂) .

- IR : Stretching frequencies at 3300–3500 cm⁻¹ (N-H) and 1730 cm⁻¹ (ester C=O) .

Q. What are the primary solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Stability :

- Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the amino group .

- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours at 25°C to assess batch integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to model nucleophilic attack sites (e.g., amino group reactivity) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility trends and aggregation behavior .

- Docking Studies : Use AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes), focusing on the cyclohexyl group’s role in hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Replication : Conduct parallel assays (e.g., antibacterial MIC tests) using standardized ATCC strains and controls to validate potency discrepancies .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may confound activity readings .

- Structural Analog Comparison : Benchmark against analogs (e.g., ethyl 2-amino-2-(4-methylcyclohexyl)acetate) to isolate the 3-methyl group’s contribution to activity .

Q. What structure-activity relationship (SAR) insights guide modifications to the cyclohexyl group for enhanced pharmacological properties?

- Methodological Answer :

- Substituent Screening : Synthesize derivatives with varied cyclohexyl substituents (e.g., 3-ethyl, 3-fluoro) and compare logP, IC₅₀, and metabolic stability .

- Table 1 : Key SAR Findings

| Substituent | logP | IC₅₀ (µM)* | Metabolic Half-Life (h) |

|---|---|---|---|

| 3-Methyl | 2.1 | 12.3 | 4.2 |

| 4-Methyl | 2.0 | 18.7 | 5.8 |

| 3-Fluoro | 1.8 | 9.5 | 3.1 |

| *IC₅₀ values from kinase inhibition assays . |

- 3D-QSAR Models : Develop CoMFA/CoMSIA models to prioritize substituents with optimal steric/electronic profiles .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields for this compound?

- Methodological Answer :

- Critical Parameter Audit : Compare reaction scales, solvent purity, and catalyst batches across studies. For example, THF dried over molecular sieves improves yield by 15–20% vs. undried solvent .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., N-alkylated derivatives) that reduce yield and adjust stoichiometry accordingly .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a CNS drug candidate?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assay; logBB > –1 indicates favorable permeability .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms via fluorometric assays to assess metabolic liability .

- Neurotoxicity : Primary neuronal cell viability assays (MTT/LDH) at 10–100 µM doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.